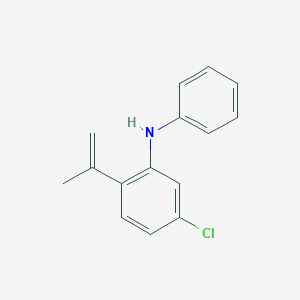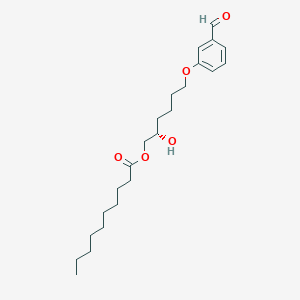
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and a decanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenol derivative, which undergoes formylation to introduce the formyl group. This intermediate is then reacted with a hydroxyhexyl derivative under esterification conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs automated systems for precise control of reaction parameters and quality assurance.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate exerts its effects depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic regions of biomolecules, affecting their stability and activity. The hydroxy and decanoate groups contribute to the compound’s solubility and membrane permeability, influencing its bioavailability and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate
- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butyrate
- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate
Uniqueness
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The decanoate ester group, in particular, provides enhanced lipophilicity compared to shorter-chain esters, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications.
Propiedades
Número CAS |
918531-74-5 |
|---|---|
Fórmula molecular |
C23H36O5 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] decanoate |
InChI |
InChI=1S/C23H36O5/c1-2-3-4-5-6-7-8-15-23(26)28-19-21(25)13-9-10-16-27-22-14-11-12-20(17-22)18-24/h11-12,14,17-18,21,25H,2-10,13,15-16,19H2,1H3/t21-/m0/s1 |
Clave InChI |
QOZHIIJLKWYRPD-NRFANRHFSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |
SMILES canónico |
CCCCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
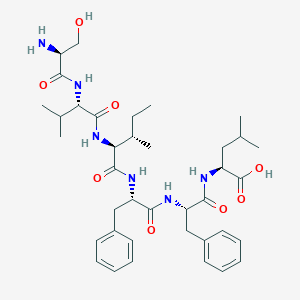
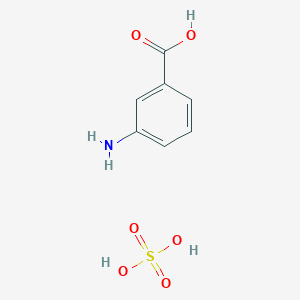

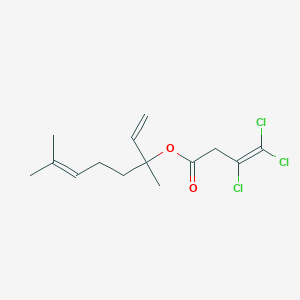
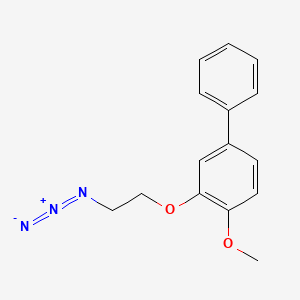
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
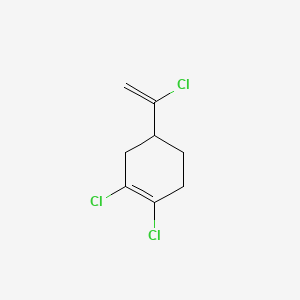
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
